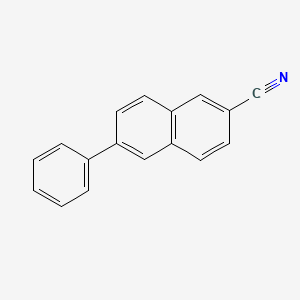
6-Phenylnaphthalene-2-carbonitrile
Cat. No. B3065279
Key on ui cas rn:
358367-83-6
M. Wt: 229.27 g/mol
InChI Key: CKSPPSMASZEZPM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US06284796B1
Procedure details


A solution of Example 121B (300 mg, 1 mmol), palladium (II) acetate (22 mg, 0.1 mmol) and 1-1′-bis(diphenyphosphino)ferrocene (111 mg, 0.2 mmol) was stirred in DMF (3 mL) for 15 minutes, treated with Cs2CO3 (813 mg, 2.5 mmol) and phenylboronic acid (228 mg, 1.5 mmol), stirred for 20 minutes at 80° C., cooled, treated with pH 7 buffer (10 mL), and extracted with diethyl ether. The ether extracts were dried (MgSO4), concentrated, filtered, and purified on silica gel with 10% ethyl acetate/hexane to provide 140 mg of the title compound as a white solid.
[Compound]
Name
solution
Quantity
300 mg
Type
reactant
Reaction Step One

[Compound]
Name
1-1′-bis(diphenyphosphino)ferrocene
Quantity
111 mg
Type
reactant
Reaction Step One



Name
Cs2CO3
Quantity
813 mg
Type
reactant
Reaction Step Two


Name
Identifiers


|
REACTION_CXSMILES
|
C([O-])([O-])=O.[Cs+].[Cs+].[C:7]1(B(O)O)[CH:12]=[CH:11][CH:10]=[CH:9][CH:8]=1.C[N:17]([CH:19]=O)C>C([O-])(=O)C.[Pd+2].C([O-])(=O)C>[C:7]1([C:7]2[CH:12]=[C:11]3[C:10](=[CH:9][CH:8]=2)[CH:9]=[C:8]([C:19]#[N:17])[CH:7]=[CH:12]3)[CH:12]=[CH:11][CH:10]=[CH:9][CH:8]=1 |f:0.1.2,5.6.7|
|
Inputs


Step One
[Compound]
|
Name
|
solution
|
|
Quantity
|
300 mg
|
|
Type
|
reactant
|
|
Smiles
|
|
[Compound]
|
Name
|
1-1′-bis(diphenyphosphino)ferrocene
|
|
Quantity
|
111 mg
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
|
|
Quantity
|
3 mL
|
|
Type
|
reactant
|
|
Smiles
|
CN(C)C=O
|
|
Name
|
|
|
Quantity
|
22 mg
|
|
Type
|
catalyst
|
|
Smiles
|
C(C)(=O)[O-].[Pd+2].C(C)(=O)[O-]
|
Step Two
|
Name
|
Cs2CO3
|
|
Quantity
|
813 mg
|
|
Type
|
reactant
|
|
Smiles
|
C(=O)([O-])[O-].[Cs+].[Cs+]
|
|
Name
|
|
|
Quantity
|
228 mg
|
|
Type
|
reactant
|
|
Smiles
|
C1(=CC=CC=C1)B(O)O
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
80 °C
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
stirred for 20 minutes at 80° C.
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
cooled
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
treated with pH 7 buffer (10 mL)
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
extracted with diethyl ether
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
The ether extracts were dried (MgSO4)
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
filtered
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
purified on silica gel with 10% ethyl acetate/hexane
|
Outcomes


Product
Details
Reaction Time |
20 min |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C1(=CC=CC=C1)C=1C=C2C=CC(=CC2=CC1)C#N
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 140 mg |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
